
3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide
Description
3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide is a halogenated benzamide derivative featuring a bromo substituent at position 3, a fluoro group at position 2, and dual N-substituents (cyclopropylmethyl and propyl). The cyclopropane ring introduces conformational rigidity, while the propyl chain may enhance lipophilicity, influencing bioavailability and metabolic stability.
Properties
Molecular Formula |
C14H17BrFNO |
---|---|
Molecular Weight |
314.19 g/mol |
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-2-fluoro-N-propylbenzamide |
InChI |
InChI=1S/C14H17BrFNO/c1-2-8-17(9-10-6-7-10)14(18)11-4-3-5-12(15)13(11)16/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
GIZHRRAISYJUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C(=O)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated benzene derivative with cyclopropylmethylamine and propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the bromine or fluorine atoms.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzamide derivatives, while substitution reactions can introduce new functional groups to the benzamide core.
Scientific Research Applications
3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Substituents : Bromo (position 4), fluoro (position 3), and N-(6-methylpyridinyl).
- Key Differences : The pyridinyl group enhances polarity compared to the cyclopropylmethyl-propyl combination in the target compound. This likely increases water solubility but may reduce membrane permeability. NMR data (δ 2.45–2.49 ppm for methyl; aromatic protons at 7.57–8.15 ppm) indicates distinct electronic environments due to substituent positioning .
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0)
- Substituents : Bromo (position 5), fluoro (position 2), methyl (position 3), and N-cyclopropyl.
- Key Differences: Methyl at position 3 introduces steric hindrance absent in the target compound.
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide (CAS 2504201-83-4)
- Substituents : Bromo (position 3), chloro (position 6), fluoro (position 2), and N-cyclopropyl.
- Key Differences : Dual halogens (Br and Cl) increase molecular weight (MW = 308.5 g/mol vs. ~330–340 g/mol for the target compound) and electron-withdrawing effects, possibly enhancing electrophilic reactivity. The chloro group may improve metabolic resistance compared to alkyl chains .
Physical and Chemical Properties
Biological Activity
3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H13BrFNO
- Molecular Weight : 284.14 g/mol
- Chemical Structure : The presence of a bromine atom, a cyclopropyl group, and a fluorine atom in its structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act on several biological pathways:
- Inhibition of Protein Kinases : This compound has been studied for its ability to inhibit specific protein kinases, which are crucial in regulating cell division and proliferation. For example, related benzamide derivatives have shown inhibitory effects on Polo-like kinase 1 (Plk1), a target in cancer therapy .
- Dopamine Receptor Activity : Benzamide derivatives have been explored for their activity on dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders. This class of compounds can promote β-arrestin translocation and G protein activation, indicating their potential as therapeutic agents for conditions like schizophrenia .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Research : In vitro studies demonstrated that benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and lymphoma. The mechanism appears to involve the inhibition of critical kinases involved in cell cycle regulation .
- Neuropharmacology : Compounds structurally related to this compound have been investigated for their effects on the central nervous system. They showed promise as D3 receptor agonists, which could lead to new treatments for mood disorders and schizophrenia .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of 3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide?
- Methodology : A two-step approach is commonly employed: (i) Amide coupling : React 3-bromo-2-fluorobenzoic acid with cyclopropanemethylamine and propylamine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) to form the N-substituted amide . (ii) Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) followed by recrystallization to achieve >95% purity.
- Optimization : Adjust stoichiometry of amines to minimize byproducts and optimize reaction temperature (typically 0°C to room temperature) to prevent decomposition .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Analyze chemical shifts for bromo (δ ~7.5 ppm, aromatic), fluoro-substituted aromatic protons (δ ~7.1–7.3 ppm), and cyclopropylmethyl/propyl groups (δ 0.5–1.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1670 cm⁻¹) and aromatic C-Br/C-F vibrations (~650 cm⁻¹ and ~1200 cm⁻¹, respectively) .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ peak) and detect impurities .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methods :
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, followed by HPLC quantification .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or NMR for decomposition products .
Advanced Research Questions
Q. What experimental design principles should guide the optimization of this compound’s bioactivity in antimicrobial assays?
- Approach :
- Target Selection : Prioritize bacterial enzymes like PPTases (critical for virulence), as structurally similar benzamides exhibit inhibitory activity .
- Dose-Response : Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative strains, comparing results to positive controls (e.g., ciprofloxacin) .
- SAR Analysis : Modify substituents (e.g., bromo/fluoro position, alkyl chain length) to correlate structural changes with potency .
Q. How can researchers address discrepancies in spectral data during structural validation?
- Troubleshooting :
- Dynamic Effects : For split NMR peaks (e.g., rotamers), acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals .
- Impurity Identification : Use HRMS or 2D NMR (COSY, HSQC) to distinguish between stereoisomers or synthetic byproducts .
Q. What strategies enhance the selectivity of this compound for specific biological targets?
- Structural Modifications :
- Electron-Withdrawing Groups : Introduce additional fluorine atoms to improve binding to hydrophobic enzyme pockets .
- Conformational Restriction : Replace the propyl group with cyclic amines (e.g., pyrrolidine) to limit rotational freedom and enhance target affinity .
Q. How can computational tools aid in predicting the physicochemical properties of derivatives?
- Tools :
- ACD/Labs Percepta : Predict logP, pKa, and solubility using QSPR models .
- Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., PPTases) to prioritize derivatives for synthesis .
Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?
- Protocol :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane) and solve structure using SHELX. Monitor metrics like bond angles and packing interactions .
- Thermal Analysis : Perform DSC/TGA to correlate crystal structure with thermal stability .
Data Contradiction Analysis
Q. How should researchers resolve conflicting bioactivity data across different assay platforms?
- Validation Steps :
Q. What statistical methods are recommended for analyzing dose-response curves with high variability?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.